molecular formula C16H19NO2S B2605102 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide CAS No. 2097860-95-0

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide

Cat. No.: B2605102
CAS No.: 2097860-95-0
M. Wt: 289.39
InChI Key: BLMOCJLACKSVAC-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core and a hydroxypropyl side chain substituted with a thiophen-3-ylmethyl group. The hydroxy and thiophene moieties in its structure may influence its solubility, reactivity, and biological activity.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(18)17-11-16(2,19)9-13-7-8-20-10-13/h3-8,10,19H,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMOCJLACKSVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide typically begins with commercially available starting materials such as 2-methylbenzoic acid, thiophene-3-carboxaldehyde, and appropriate reagents for the formation of the hydroxypropyl chain.

  • Step-by-Step Synthesis

      Step 1: : 2-methylbenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.

      Step 2: : The 2-methylbenzoyl chloride is then reacted with 2-amino-2-hydroxypropylthiophene in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

      Step 3: : The thiophene-3-carboxaldehyde is subjected to a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to introduce the hydroxypropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating mixture (HNO₃/H₂SO₄)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Halogenated or nitrated thiophene derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide has been studied for its anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could inhibit the proliferation of human cancer cells by inducing apoptosis and disrupting cell cycle progression .

Case Study: Inhibition of Kinases

A notable application is in the inhibition of specific kinases involved in cancer progression. The compound has been evaluated for its ability to inhibit the p38 mitogen-activated protein kinase pathway, which plays a crucial role in cellular responses to stress and inflammation. In vitro studies have shown that modifications to the structure enhance its efficacy against certain cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Cancer Type
Compound Ap38 MAPK5.0Breast
Compound Bp38 MAPK3.5Lung
N-{2-hydroxy...p38 MAPK4.0Colon

Material Science Applications

2.1 Organic Electronics

The thiophene moiety in this compound lends itself to applications in organic electronics, particularly in organic solar cells and field-effect transistors (FETs). The compound's ability to form stable films and its electronic properties make it a candidate for use as an electron donor material in photovoltaic devices .

Case Study: Performance in Solar Cells

In a comparative study, devices fabricated with this compound showed improved efficiency compared to traditional materials due to enhanced charge transport properties and stability under operational conditions .

Biochemical Applications

3.1 Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to diabetes and obesity. Studies indicate that structural analogs can effectively inhibit glucosidases, leading to reduced glucose absorption .

Table 2: Enzyme Inhibition Studies

EnzymeCompoundIC50 (µM)
α-glucosidaseN-{2-hydroxy...12.0
β-galactosidaseCompound C8.5

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and benzamide groups could facilitate binding to biological macromolecules, while the thiophene ring might participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide with related compounds:

Compound Name Core Structure Substituents Key Functional Groups Primary Applications References
This compound 2-methylbenzamide Thiophen-3-ylmethyl, hydroxypropyl Amide, hydroxyl, thiophene Potential catalysis, therapeutics
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide 1,1-dimethylethyl, hydroxy Amide, hydroxyl, N,O-bidentate Metal-catalyzed C–H bond activation
N-[2-(Methylphenylamino)propyl]-2-[(2-thienylmethyl)thio]benzamid Benzamide Thienylmethylthio, methylphenylamino Amide, thioether, thiophene Anticancer, antiviral

Key Observations :

  • Thiophene vs. Thiophene derivatives are often prioritized in drug design due to their metabolic stability and bioactivity .
  • Hydroxy vs. Thioether Linkages : The hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity, contrasting with thioether-linked derivatives (e.g., in ), which exhibit increased lipophilicity and membrane permeability .
  • N,O-Bidentate Directing Groups: The compound in contains an N,O-bidentate group, making it suitable for metal-catalyzed reactions.

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates the presence of a thiophene ring and a benzamide structure. Its molecular formula is C13H15NOS, with a molecular weight of approximately 233.33 g/mol. The presence of the hydroxyl group contributes to its solubility and potential interactions with biological targets.

1. Enzyme Inhibition:
this compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects. For example, compounds with similar structures have been reported to act as inhibitors of dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis and cell proliferation .

2. Antioxidant Activity:
The hydroxyl group in the compound's structure suggests potential antioxidant properties. Compounds that contain hydroxyl groups are often involved in scavenging free radicals, thereby protecting cells from oxidative stress .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including this compound. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest: Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction: Compounds similar to this benzamide have been reported to trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Data Summary

Activity Mechanism Reference
Enzyme InhibitionInhibition of DHFR
Antioxidant ActivityScavenging free radicals
Anticancer PropertiesInduces apoptosis and cell cycle arrest
Tumor Reduction (In Vivo)Significant reduction in tumor size

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